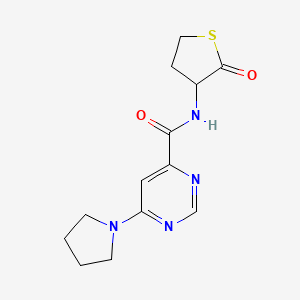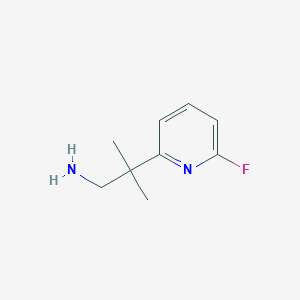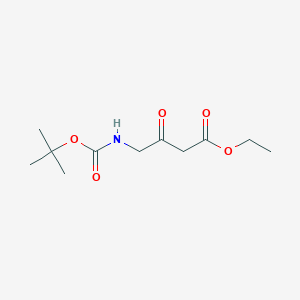
N-(2-oxotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-oxotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, also known as OTS964, is a small molecule inhibitor that has shown promising results in cancer research. OTS964 was first identified by researchers at the Japanese pharmaceutical company OncoTherapy Science, Inc. in 2013. Since then, several studies have been conducted to investigate the potential of OTS964 as a cancer treatment.
作用機序
N-(2-oxotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide inhibits BUB1B by binding to the ATP-binding pocket of the kinase domain. This prevents BUB1B from phosphorylating its downstream targets, which are essential for proper cell division. Inhibition of BUB1B leads to the accumulation of cells in the G2/M phase of the cell cycle, followed by apoptosis.
Biochemical and Physiological Effects:
N-(2-oxotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been shown to have potent anti-cancer activity in vitro and in vivo. In addition to inhibiting the growth of cancer cells, N-(2-oxotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has also been shown to reduce tumor size and increase survival in animal models of cancer. N-(2-oxotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has also been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
実験室実験の利点と制限
N-(2-oxotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has several advantages for use in scientific research. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further development as a cancer treatment. However, there are also limitations to the use of N-(2-oxotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide in lab experiments. It is not yet clear how N-(2-oxotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide will perform in clinical trials, and there may be unforeseen side effects or limitations to its effectiveness.
将来の方向性
There are several potential future directions for the use of N-(2-oxotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide in cancer research. One possibility is to combine N-(2-oxotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide with other cancer treatments, such as chemotherapy or radiation therapy, to increase its effectiveness. Another possibility is to investigate the use of N-(2-oxotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide in combination with immunotherapy, which has shown promise in treating certain types of cancer. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N-(2-oxotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide in clinical trials. Overall, the promising results of early studies suggest that N-(2-oxotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has the potential to be an effective cancer treatment, and further research is needed to fully explore its potential.
合成法
N-(2-oxotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of several reagents and solvents, including pyrrolidine, tetrahydrothiophene, and pyrimidine-4-carboxylic acid. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
科学的研究の応用
N-(2-oxotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including lung, breast, and pancreatic cancer cells. N-(2-oxotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide works by targeting the serine/threonine-protein kinase BUB1B, which is involved in cell division. Inhibition of BUB1B leads to cell cycle arrest and apoptosis, ultimately resulting in the death of cancer cells.
特性
IUPAC Name |
N-(2-oxothiolan-3-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c18-12(16-9-3-6-20-13(9)19)10-7-11(15-8-14-10)17-4-1-2-5-17/h7-9H,1-6H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZGKOHHLSLECZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3CCSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-bromophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2660993.png)
![1-[(4-Bromophenyl)sulfonyl]-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2660994.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide](/img/structure/B2660995.png)
![4-[3-(Trifluoromethyl)phenoxy]benzenecarbonitrile](/img/structure/B2660996.png)
![N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2660997.png)
![2-[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-piperidin-1-yl-ethanone](/img/structure/B2661000.png)
![[1-(2-Methoxyphenyl)cyclopropyl]-(3-pyrrolidin-1-ylazetidin-1-yl)methanone](/img/structure/B2661001.png)
![Ethyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2661002.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide](/img/structure/B2661009.png)

![2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2661011.png)
